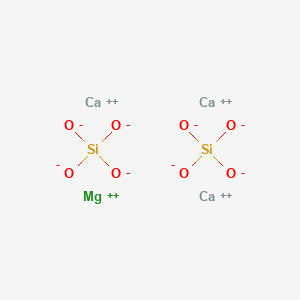
tricalcium;magnesium;disilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium magnesium silicate (3:1:2), with the chemical formula Ca3MgSi2O8, is a compound that belongs to the family of silicate mineralsIt is often found in natural mineral inclusions and has been studied for its structural and thermodynamic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium magnesium silicate can be synthesized through various methods. One common approach involves the high-temperature solid-state reaction of calcium oxide (CaO), magnesium oxide (MgO), and silicon dioxide (SiO2). The reactants are mixed in stoichiometric ratios and heated to temperatures around 1400-1600°C to form the desired compound .
Industrial Production Methods: In industrial settings, calcium magnesium silicate is often produced using raw materials such as limestone (CaCO3), magnesite (MgCO3), and silica (SiO2). These materials are blended and subjected to high-temperature calcination to drive off carbon dioxide and form the silicate compound. The process may involve additional steps such as grinding and milling to achieve the desired particle size and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium magnesium silicate undergoes various chemical reactions, including:
Oxidation: In the presence of oxygen, it can form oxides of calcium and magnesium.
Reduction: Under reducing conditions, it may decompose to form elemental silicon and metal oxides.
Substitution: It can participate in ion-exchange reactions, where calcium or magnesium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or air at elevated temperatures.
Reduction: Typically involves a reducing agent like hydrogen gas or carbon monoxide.
Substitution: Often occurs in aqueous solutions with suitable cationic reagents.
Major Products:
Oxidation: Forms calcium oxide (CaO) and magnesium oxide (MgO).
Reduction: Produces elemental silicon (Si) and metal oxides.
Substitution: Results in the formation of new silicate compounds with different cations.
Applications De Recherche Scientifique
Calcium magnesium silicate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of calcium magnesium silicate involves its interaction with various molecular targets and pathways:
Neutralization: Acts as a neutralizing agent by reacting with acids to form salts and water.
Structural Support: Provides structural integrity in composite materials, enhancing their mechanical properties and durability.
Comparaison Avec Des Composés Similaires
Calcium magnesium silicate can be compared with other similar compounds such as:
Calcium Silicate (CaSiO3): Known for its use in construction materials and as an insulating material.
Magnesium Silicate (MgSiO3): Commonly used in the pharmaceutical and cosmetic industries as a filler and absorbent.
Calcium Magnesium Alumino-Silicate (CaMgAlSiO4): Utilized in high-temperature applications and as a component in advanced ceramics.
Uniqueness: Calcium magnesium silicate (3:1:2) is unique due to its specific stoichiometric ratio, which imparts distinct structural and thermodynamic properties. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile and valuable compound in both scientific research and industrial applications .
Propriétés
Numéro CAS |
13596-18-4 |
|---|---|
Formule moléculaire |
Ca3MgO8Si2 |
Poids moléculaire |
328.701 |
Nom IUPAC |
tricalcium;magnesium;disilicate |
InChI |
InChI=1S/3Ca.Mg.2O4Si/c;;;;2*1-5(2,3)4/q4*+2;2*-4 |
Clé InChI |
QPOCANDIWVNHRM-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Ca+2].[Ca+2].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B576984.png)
![2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B576986.png)
![7-Phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one hydrochloride](/img/structure/B576989.png)
![(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B576991.png)










